Benzenepropanoic acid, 3-bromo-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-bromo-4-iodo-, is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-bromo-4-iodo-, typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and iodine are introduced to the benzene ring. The process may involve the following steps:
Bromination: The benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Iodination: The brominated benzene is then subjected to iodination using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Carboxylation: The resulting dihalogenated benzene is further reacted with a carboxylating agent to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-bromo-4-iodo-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-bromo-4-iodo-, can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenepropanoic acids, while coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
Benzenepropanoic acid, 3-bromo-4-iodo-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-bromo-4-iodo-, involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3-bromo-4-chloro-
- Benzenepropanoic acid, 3-bromo-4-fluoro-
- Benzenepropanoic acid, 3-iodo-4-chloro-
Uniqueness
Benzenepropanoic acid, 3-bromo-4-iodo-, is unique due to the presence of both bromine and iodine atoms on the benzene ring This combination of halogens can result in distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(3-bromo-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
MOBSCMKGOGGWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.